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Compound of Interest

Compound Name: Diethyl suberate

Cat. No.: B127281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectra of diethyl suberate. The interpretation of these spectra is crucial for verifying the

structure and purity of this compound, which is often used as a plasticizer and in the synthesis

of other organic molecules. This document presents the expected NMR data based on the

chemical structure of diethyl suberate and compares it with experimental data available in

public databases.

Chemical Structure and Symmetry
Diethyl suberate, also known as diethyl octanedioate, possesses a symmetrical structure with

the chemical formula C₁₂H₂₂O₄.[1] Its structure consists of an eight-carbon straight chain

(suberic acid moiety) esterified with two ethyl groups at both ends. This symmetry is a key

factor in interpreting its NMR spectra, as it leads to a reduced number of signals compared to

what might be expected from the total number of protons and carbons.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of diethyl suberate is characterized by four distinct signals due to the

four non-equivalent sets of protons in the molecule.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b127281?utm_src=pdf-interest
https://www.benchchem.com/product/b127281?utm_src=pdf-body
https://www.benchchem.com/product/b127281?utm_src=pdf-body
https://www.benchchem.com/product/b127281?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-suberate
https://www.benchchem.com/product/b127281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
(Label)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

a ~1.25 Triplet (t) 6H ~7.1

b ~4.12 Quartet (q) 4H ~7.1

c ~2.28 Triplet (t) 4H ~7.5

d ~1.60 Multiplet (m) 4H -

e ~1.35 Multiplet (m) 4H -

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm. The

values presented are typical for a deuterated chloroform (CDCl₃) solvent.

The ethyl groups give rise to a characteristic triplet for the methyl protons (a) and a quartet for

the methylene protons (b). The protons on the suberic acid backbone are accounted for by the

signals at approximately 2.28 ppm (c), 1.60 ppm (d), and 1.35 ppm (e). Due to the molecule's

symmetry, the protons on carbons 2 and 7 are equivalent, as are the protons on carbons 3 and

6, and carbons 4 and 5.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of diethyl suberate is expected to show six signals, corresponding to

the six chemically non-equivalent carbon atoms due to the molecule's symmetry.

Carbon (Label) Chemical Shift (δ, ppm)

1 ~173.6

2 ~34.4

3 ~24.9

4 ~28.9

5 (Ethyl CH₂) ~60.1

6 (Ethyl CH₃) ~14.3
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Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm. The

values presented are typical for a deuterated chloroform (CDCl₃) solvent.

The carbonyl carbons of the ester groups (1) are the most deshielded and appear furthest

downfield. The carbons of the ethyl groups (5 and 6) and the aliphatic carbons of the suberate

chain (2, 3, and 4) appear at characteristic upfield chemical shifts.

Experimental Protocols
NMR Sample Preparation and Data Acquisition

A sample of diethyl suberate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a

deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400

MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is typically employed to simplify the spectrum to single lines for

each unique carbon atom.

Visualization of Diethyl Suberate Structure and NMR
Assignments
The following diagram illustrates the chemical structure of diethyl suberate with the non-

equivalent protons and carbons labeled according to the assignments in the tables above.
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Diethyl Suberate Structure with NMR Assignments
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Caption: Structure of diethyl suberate with labeled non-equivalent protons (a-e) and carbons

(1-6).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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